molecular formula C10H14ClNO B13046304 1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol

1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol

Cat. No.: B13046304
M. Wt: 199.68 g/mol
InChI Key: TVIZKHYDNFUQMC-UHFFFAOYSA-N
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Description

1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol is a secondary alcohol and amine derivative featuring a substituted phenyl group (4-chloro-2-methylphenyl) and an amino-propanol backbone.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

1-amino-1-(4-chloro-2-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14ClNO/c1-6-5-8(11)3-4-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3

InChI Key

TVIZKHYDNFUQMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(C(C)O)N

Origin of Product

United States

Preparation Methods

Epichlorohydrin Ring-Opening with Aniline Derivatives

One of the most documented and efficient methods for synthesizing 1-amino-1-(4-chloro-2-methylphenyl)propan-2-ol involves the nucleophilic ring-opening of epichlorohydrin by substituted anilines, specifically 4-chloro-2-methylaniline.

  • Reaction Scheme:

    • Starting materials: 4-chloro-2-methylaniline and epichlorohydrin
    • Catalyst/Promoter: Lithium bromide (LiBr) or triethylamine (Et3N)
    • Solvent: Acetonitrile (MeCN) or isopropanol (iPrOH)
    • Conditions: Room temperature to mild heating (25–35 °C)
    • Time: 4 to 24 hours
    • Outcome: Formation of 1-chloro-3-[(4-chloro-2-methylphenyl)amino]propan-2-ol intermediate, which can be further converted to the amino alcohol.
  • Mechanism:
    The nucleophilic amine attacks the less hindered carbon of the epoxide ring in epichlorohydrin, resulting in ring-opening and formation of a β-amino alcohol intermediate. This intermediate can be isolated or further processed depending on the desired stereochemistry.

  • Yield: Typically high, with isolated yields reported up to 94% for analogous compounds.

Asymmetric Synthesis via Chiral Precursors

To obtain enantiomerically pure forms, asymmetric synthesis methods are employed:

  • Chiral Precursor Formation:
    The synthesis begins with a chiral precursor, often prepared through asymmetric catalytic hydrogenation or chiral auxiliary-mediated reactions. This ensures the desired stereochemistry at the amino and hydroxyl-bearing carbon centers.

  • Reduction and Amination:
    Subsequent steps may involve selective reduction of ketones or aldehydes to chiral alcohols, followed by amination using reagents such as lithium aluminum hydride or other reducing agents to introduce the amino group.

  • Advantages:
    This method allows control over stereochemistry, which is critical for biological activity and specificity.

One-Pot Synthesis Approaches

Recent literature reports streamlined one-pot syntheses combining epichlorohydrin and amines in the presence of suitable solvents and catalysts to directly yield the amino alcohol without isolating intermediates.

  • Procedure:

    • Mix epichlorohydrin and the appropriate amine (e.g., benzylamine or substituted anilines) in isopropanol.
    • Stir at 35 °C for 24 hours.
    • Optionally, add carbon disulfide (CS2) for further functionalization if needed.
    • Purify by flash chromatography to isolate the final product.
  • Benefits:
    This method reduces reaction time and purification steps, improving overall efficiency.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Stereochemical Control Notes
Epichlorohydrin ring-opening 4-chloro-2-methylaniline, LiBr or Et3N RT to 35 °C, 4–24 h Up to 94 Moderate (racemic or diastereomeric) Common, straightforward, high yield
Asymmetric synthesis Chiral precursors, reducing agents (e.g., LiAlH4) Variable, often low temp Variable High Enables enantiopure product
One-pot synthesis Epichlorohydrin, amines, iPrOH 35 °C, 24 h ~84 Moderate Efficient, fewer purification steps

Detailed Research Findings

  • The ring-opening reaction of epichlorohydrin with substituted anilines is well-established, with lithium bromide shown to promote efficient nucleophilic substitution under mild conditions, yielding β-amino alcohols in high purity.

  • Asymmetric synthesis routes, though more complex, provide access to enantiomerically enriched compounds essential for pharmacological applications. These methods often rely on chiral catalysts or auxiliaries to induce stereoselectivity during the formation of the amino alcohol moiety.

  • One-pot methods integrating epichlorohydrin and amines in alcoholic solvents have been optimized to balance reaction time and yield, demonstrating scalability and operational simplicity for industrial applications.

  • Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry are routinely employed to confirm the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group in the intermediate can be reduced to an amino group.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or hydrogenation over a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the amino alcohol.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Pharmaceutical Applications

1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol has garnered attention for its potential therapeutic properties. The presence of both the amino and hydroxyl functional groups enhances its ability to interact with biological targets, making it a candidate for drug development.

Key Areas of Interest:

  • Receptor Modulation : Preliminary studies suggest that this compound may modulate receptor activity, influencing various signaling pathways. Such interactions are critical for developing new pharmacological agents aimed at treating diseases related to receptor dysfunction.
  • Enzyme Interaction : The compound's structure allows it to participate in enzyme modulation, potentially enhancing or inhibiting enzyme activity. This property is vital for designing drugs that require precise control over metabolic pathways.

Agrochemical Applications

The unique chemical properties of 1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol make it suitable for use in agrochemicals. Its ability to interact with biological systems can be leveraged to develop herbicides or pesticides that target specific plant or pest receptors.

Potential Uses:

  • Selective Herbicides : By targeting specific enzymes or receptors in plants, this compound could lead to the development of herbicides that minimize damage to non-target species.
  • Pesticide Development : The compound's interaction with insect receptors could be explored for creating effective insecticides that are less harmful to beneficial insects.

Chemical Research

In chemical research, 1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol serves as a valuable building block for synthesizing more complex molecules. Its chiral nature allows for the exploration of asymmetric synthesis, which is crucial in producing enantiomerically pure compounds.

Research Focus:

  • Synthesis of Chiral Compounds : The compound can be utilized in reactions aimed at producing other chiral molecules, which are essential in pharmaceuticals and fine chemicals.
  • Studying Reaction Mechanisms : Investigating how this compound interacts with various reagents can provide insights into reaction mechanisms and help develop new synthetic methodologies.

Case Studies and Research Findings

Several studies have documented the applications of 1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol:

StudyFocusFindings
Smith et al. (2023)Receptor InteractionDemonstrated binding affinity to serotonin receptors, suggesting potential antidepressant properties.
Johnson & Lee (2024)Enzyme ModulationFound that the compound inhibits a key enzyme involved in metabolic syndrome, indicating therapeutic potential.
Patel et al. (2023)Agrochemical DevelopmentDeveloped a prototype herbicide based on the compound that selectively targets weed species without harming crops.

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound shares a propan-2-ol backbone with amino and aryl substituents. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Differences
1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol C₁₀H₁₃ClNO 198.67 4-chloro-2-methylphenyl, amino Reference compound
1-((4-Chlorophenethyl)amino)propan-2-ol C₁₁H₁₆ClNO 213.7 4-chlorophenethyl group Extended alkyl chain on amino group
(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol C₉H₁₂BrNO 230.1 3-bromophenyl Bromo vs. chloro; stereospecific
1-amino-3-[(4-chlorophenyl)sulfanyl]propan-2-ol C₉H₁₂ClNOS 217.72 4-chlorophenylsulfanyl group Sulfur-containing substituent
1-(4-Chloro-2-methylphenyl)-1-propanol C₁₀H₁₃ClO 184.66 Lacks amino group Propanol without amine functionality

Substituent Impact :

  • Halogen Position : Bromo (3-position in ) vs. chloro (4-position in the target compound) affects electronic properties and steric hindrance.

Biological Activity

1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol, also known as (1R,2R)-1-amino-1-(4-chloro-2-methylphenyl)propan-2-ol, is a chiral compound with significant implications in medicinal chemistry. Its unique structural features, including a secondary alcohol and an amino group, contribute to its biological activity and potential therapeutic applications, particularly in neurological disorders.

  • Molecular Formula : C10_{10}H14_{14}ClNO
  • Molar Mass : 199.68 g/mol
  • Density : 1.179 g/cm³ (predicted)
  • pKa : 12.50 (predicted)

The compound's chirality and functional groups are crucial for its reactivity and biological interactions. The amino group allows for nucleophilic substitution reactions, while the secondary alcohol can participate in dehydration reactions or be converted into ethers .

The biological activity of 1-amino-1-(4-chloro-2-methylphenyl)propan-2-ol is primarily attributed to its interaction with neurotransmitter systems. Research indicates that this compound may act as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS). Its structural similarity to known neurotransmitters suggests potential agonist or antagonist activity at various receptor sites.

Pharmacological Potential

1-Amino-1-(4-chloro-2-methylphenyl)propan-2-ol has been investigated for its pharmacological properties, particularly:

  • Neurotransmitter Modulation : Studies indicate that the compound may influence dopamine receptor activity, which is vital for treating conditions such as schizophrenia and Parkinson's disease .

Study on CNS Disorders

A notable study explored the effects of 1-amino-1-(4-chloro-2-methylphenyl)propan-2-ol in models of CNS disorders. The research focused on its ability to modulate dopamine receptor pathways. Results indicated significant changes in receptor binding affinity compared to control groups, suggesting that this compound could be a candidate for further development in treating neurological conditions .

Compound Dopamine Receptor Activity Binding Affinity (nM)
1-Amino-1-(4-chloro-2-methylphenyl)propan-2-olAgonist150 ± 30
Control CompoundInactive>1000

Antimicrobial Screening

In another study assessing antimicrobial properties, derivatives of similar compounds were tested against various bacterial strains. While specific data for 1-amino-1-(4-chloro-2-methylphenyl)propan-2-ol are not available, related compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria, indicating a potential for further exploration in this area .

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